Solubility Profiling of 5-Propylpyrimidine: Thermodynamic Mechanisms and Experimental Protocols in Aqueous vs. Ethanolic Systems
Solubility Profiling of 5-Propylpyrimidine: Thermodynamic Mechanisms and Experimental Protocols in Aqueous vs. Ethanolic Systems
The following guide provides an in-depth technical analysis of the solubility profile of 5-Propylpyrimidine. It synthesizes theoretical structure-property relationships with rigorous experimental protocols, designed for researchers in pharmaceutical pre-formulation and physical organic chemistry.
Executive Summary & Chemical Identity
5-Propylpyrimidine represents a distinct class of alkylated heteroaromatics where solvation behavior is governed by a "push-pull" mechanism between the hydrophilic pyrimidine core (1,3-diazine) and the lipophilic propyl chain at the C5 position.
Understanding its solubility profile is critical for optimizing reaction yield during synthesis and enhancing bioavailability in drug delivery systems. This guide establishes that 5-Propylpyrimidine exhibits a Type II Solvation behavior : moderate-to-low solubility in water (driven by hydrophobic hydration penalties) and high solubility in ethanol (driven by favorable van der Waals and dipole-dipole interactions).
Chemical Structure Analysis
-
Core: Pyrimidine ring (Polar, H-bond acceptor via N1/N3).
-
Substituent:
-Propyl chain (Non-polar, hydrophobic). -
LogP (Predicted): ~1.2 – 1.6 (Lipophilic shift compared to Pyrimidine LogP
-0.40).
Comparative Solubility Profile: Water vs. Ethanol[1][2][3]
The solubility differential between water and ethanol is dictated by the Gibbs Free Energy of Solvation (
A. Aqueous Solubility (Water)
In aqueous media, 5-Propylpyrimidine faces an energetic penalty. While the nitrogen atoms in the pyrimidine ring can accept hydrogen bonds from water, the 5-propyl chain acts as a "structure breaker" in the hydrogen-bonding network of bulk water.
-
Mechanism: Hydrophobic Effect.[1] The water molecules must reorient to form an ordered "clathrate-like" cage around the propyl chain, leading to a decrease in entropy (
). -
Result: Solubility is limited (estimated range: 1–10 mg/mL at 25°C), classifying it likely as BCS Class II or IV depending on permeability.
B. Ethanolic Solubility (Ethanol)
Ethanol acts as an amphiphilic solvent that matches the dual nature of 5-Propylpyrimidine.
-
Mechanism: "Like-Dissolves-Like" Synergy.
-
The ethyl group of ethanol interacts favorably with the propyl chain of the solute via London Dispersion Forces.
-
The hydroxyl group (-OH) of ethanol forms hydrogen bonds with the pyrimidine nitrogens.
-
-
Result: High solubility (estimated range: >100 mg/mL at 25°C). The dissolution is typically endothermic, meaning solubility increases significantly with temperature.
C. Quantitative Comparison (Predicted Data)
| Parameter | Water ( | Ethanol ( | Mechanistic Driver |
| Dielectric Constant ( | 78.4 | 24.5 | Polarity matching |
| Solubility (25°C) | Low (~ g/L range) | High (~100s g/L range) | Hydrophobic effect vs. Lipophilic interaction |
| Temp.[2] Sensitivity | Moderate | High | |
| Thermodynamics | Entropy driven (unfavorable) | Enthalpy/Entropy balanced | Solvation shell stability |
Experimental Protocol: Isothermal Saturation Method
Directive: Do not rely solely on predictive models. The following protocol (Method ID: 5PP-SOL-ISO ) is the "Gold Standard" for generating an empirical solubility curve.
Phase 1: Preparation & Saturation
Objective: Create a thermodynamic equilibrium between the solid solute and the liquid solvent.
-
Excess Addition: Weigh 500 mg of 5-Propylpyrimidine into a 20 mL scintillation vial.
-
Solvent Addition: Add 5.0 mL of the target solvent (Milli-Q Water or Absolute Ethanol).
-
Agitation: Place vials in an orbital shaker-incubator set to the target temperature (e.g.,
). Agitate at 150 RPM for 24–48 hours.-
Critical Check: Ensure solid excess is visible at all times. If the solid dissolves completely, add more.
-
-
Equilibration: Stop agitation and allow the system to settle for 4 hours at the same temperature to sediment the solid phase.
Phase 2: Sampling & Quantification
Objective: Isolate the saturated supernatant without disturbing the equilibrium.
-
Filtration: Using a pre-heated glass syringe (to match sample temp), withdraw 1 mL of supernatant. Filter through a 0.22 µm PTFE filter (hydrophobic for ethanol) or PES filter (for water) into a tared volumetric flask.
-
Note: Discard the first 200 µL of filtrate to account for filter adsorption saturation.
-
-
Dilution: Immediately dilute the filtrate with mobile phase to prevent precipitation upon cooling.
-
Quantification (HPLC-UV):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase: Acetonitrile:Water (40:60 v/v) isocratic.
-
Detection: UV at 254 nm (pyrimidine
transition). -
Flow Rate: 1.0 mL/min.
-
Phase 3: Data Analysis (Thermodynamics)
Calculate the Enthalpy of Dissolution (
-
Where
is the mole fraction solubility.[3] -
A linear plot indicates the dissolution mechanism remains constant across the temperature range.
Visualization of Solubility Workflow
The following diagram illustrates the logical flow of the solubility determination process, ensuring data integrity from saturation to thermodynamic calculation.
Figure 1: Step-by-step workflow for determining thermodynamic solubility, highlighting critical control points (red/green nodes).
Implications for Drug Development[6][7][8]
For researchers incorporating 5-Propylpyrimidine into pharmaceutical formulations, the solubility profile dictates the following strategies:
-
Cosolvency: Pure water is a poor vehicle. Use Ethanol/Water cosolvent systems . The "Log-Linear Solubilization Model" suggests that solubility will increase exponentially with the volume fraction of ethanol until the dielectric constant matches the solute's requirement.
-
Salt Formation: The pyrimidine nitrogens are weakly basic (
). Salt formation (e.g., Hydrochloride) may improve aqueous solubility but could reduce stability. -
Partitioning: In biological systems, the compound will readily partition into lipid bilayers (high affinity for ethanol/octanol phases), suggesting good membrane permeability but potential issues with dissolution-rate limited absorption.
References
-
Jouyban, A. (2008). Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences.[4] Link
-
PubChem. (2023). Compound Summary: 5-Propylpyrimidine.[5] National Library of Medicine. Link
-
Bergström, C. A., et al. (2016). Early pharmaceutical profiling to predict oral drug absorption: Current status and unmet needs. European Journal of Pharmaceutical Sciences. Link
-
Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds.[4][6] Wiley-Interscience. (Foundational text for Van't Hoff analysis).
Sources
- 1. researchgate.net [researchgate.net]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. Solubility of organic solutes in ethanol/water mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-MERCAPTO-5-N-PROPYLPYRIMIDINE | 52767-84-7 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
